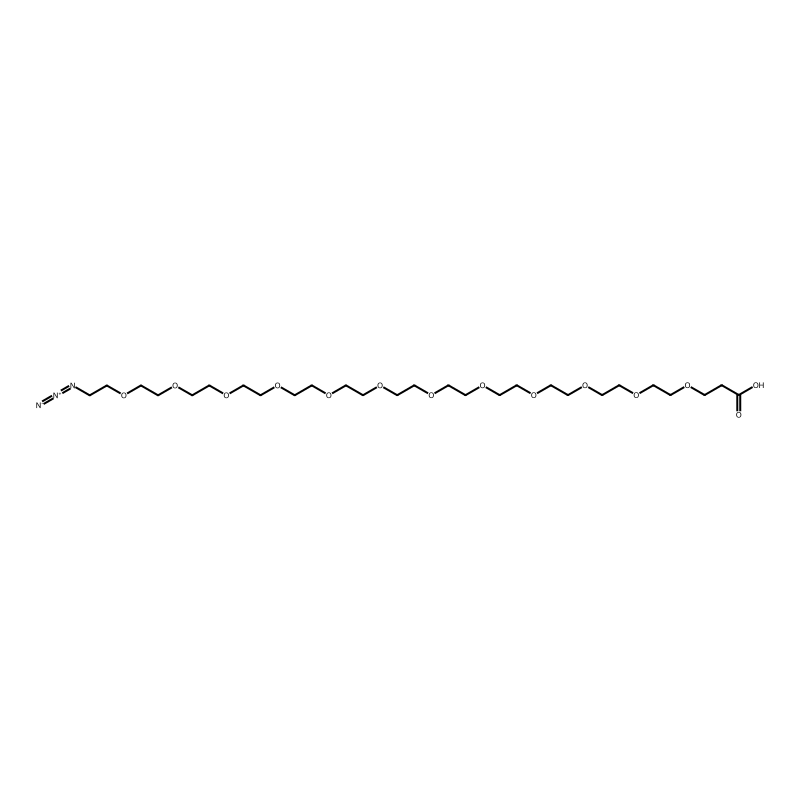

Azido-PEG12-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structure and Properties:

- Azido-PEG12-acid consists of three key components:

- An azide group (N3) - This functional group facilitates participation in click chemistry, a powerful and versatile reaction for bioconjugation due to its high specificity and efficiency .

- A hydrophilic poly(ethylene glycol) (PEG) spacer chain with 12 repeating units (PEG12) - This PEG spacer enhances the water solubility of the bioconjugate and reduces its aggregation, improving its biocompatibility and circulation time in vivo .

- A terminal carboxylic acid (COOH) group - This group allows conjugation with biomolecules containing primary amine groups (NH2) under suitable activation conditions using coupling agents like EDC or HATU .

- Azido-PEG12-acid consists of three key components:

Bioconjugation Applications:

- Azido-PEG12-acid's key application lies in attaching biomolecules (like antibodies, peptides, or drugs) to carriers or surfaces. This bioconjugation enables various research applications:

- Targeted Drug Delivery: Attaching drugs to carriers like nanoparticles modified with Azido-PEG12-acid allows targeted delivery to specific cells or tissues. The PEG spacer improves drug solubility and stability in circulation, while the azide group facilitates conjugation and the carboxylic acid enables further attachment to the carrier .

- Protein Engineering: Azido-PEG12-acid can be used to modify proteins with desired functionalities. The azide group allows for the attachment of probes for studying protein interactions, labels for tracking protein localization, or PEGylation to improve protein stability and reduce immunogenicity .

- Biomolecule Immobilization: Biomolecules can be immobilized on surfaces like biosensors or microarrays using Azido-PEG12-acid as a linker. The linker facilitates controlled orientation and distance between the biomolecule and the surface, crucial for optimal performance in assays .

- Azido-PEG12-acid's key application lies in attaching biomolecules (like antibodies, peptides, or drugs) to carriers or surfaces. This bioconjugation enables various research applications:

Azido-PEG12-acid is a versatile compound characterized by its unique structure, which includes an azide functional group and a terminal carboxylic acid linked through a polyethylene glycol (PEG) chain. The molecular formula of Azido-PEG12-acid is C27H53N3O14, with a molecular weight of approximately 643.7 g/mol. This compound is primarily used in bioconjugation and drug development, especially in the synthesis of antibody-drug conjugates and other biologically active molecules due to its hydrophilic properties and stability in aqueous environments .

The azide group allows for "Click Chemistry" reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This reaction is crucial for creating covalent bonds between biomolecules, facilitating the development of complex therapeutic agents .

Azido-PEG12-acid does not have a direct mechanism of action as it's a linker molecule. Its role lies in facilitating the conjugation of various biomolecules through its bifunctional nature. The azide group allows for selective and efficient Click Chemistry reactions with alkynes on other molecules, while the carboxylic acid group enables amide bond formation with primary amines. This enables researchers to attach desired functionalities (e.g., targeting moieties, fluorescent probes, therapeutic drugs) to biomolecules (e.g., proteins, peptides, nanoparticles) for various research applications.

While comprehensive safety data for Azido-PEG12-acid is limited, some general precautions for handling similar PEGylated molecules can be applied:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling.

- Avoid inhalation, ingestion, and contact with skin and eyes.

- Store in a cool, dry place away from incompatible chemicals.

- Dispose of according to laboratory safety regulations.

- Click Chemistry: The azide group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is favored due to its high efficiency and selectivity .

- Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form stable amide bonds .

These reactions make Azido-PEG12-acid an essential tool in synthetic organic chemistry and bioconjugation strategies.

Azido-PEG12-acid exhibits significant biological activity due to its ability to facilitate the conjugation of drugs to target biomolecules. Its non-cleavable nature allows for stable linkages that are essential for maintaining the integrity of therapeutic agents during circulation in biological systems. This stability is particularly advantageous in the field of targeted therapy, where precise delivery of drugs is crucial for efficacy and minimizing side effects .

The synthesis of Azido-PEG12-acid typically involves several steps:

- Preparation of PEG Derivative: Start with a suitable PEG precursor.

- Introduction of Azide Group: The azide functionality can be introduced via nucleophilic substitution or other methods involving azidation reagents.

- Formation of Carboxylic Acid: The terminal carboxylic acid group can be synthesized through oxidation or by using appropriate reagents that introduce carboxyl groups at the terminal end of the PEG chain.

Azido-PEG12-acid has a wide range of applications:

- Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules, enhancing the therapeutic potential of these compounds.

- Antibody-Drug Conjugates: Its stability and reactivity make it ideal for developing targeted therapies that combine the specificity of antibodies with the potency of cytotoxic drugs .

- Protein Labeling: It can be used in labeling proteins for imaging or tracking within biological systems due to its compatibility with various detection methods.

Studies involving Azido-PEG12-acid often focus on its interactions with various biomolecules through Click Chemistry. These interactions are critical for understanding how drug conjugates behave in biological environments and their pharmacokinetics. The azide group’s low reactivity under physiological conditions allows for selective coupling reactions that do not interfere with other biological processes, making it a valuable tool in drug development .

Several compounds share structural similarities with Azido-PEG12-acid, each offering unique properties:

| Compound Name | Functional Groups | Molecular Weight | Key Features |

|---|---|---|---|

| Azido-PEG8-acid | Azide, Carboxylic Acid | 503.6 g/mol | Shorter PEG chain; used for similar applications |

| Azido-PEG12-amine | Azide, Amine | 629.7 g/mol | Contains an amine instead of an acid; reactive site |

| DBCO-PEG12-acid | DBCO, Carboxylic Acid | 643.7 g/mol | Similar structure but different reactive group |

| BCN-PEG12-acid | BCN, Carboxylic Acid | 643.7 g/mol | Alternative cycloaddition method; similar applications |

Azido-PEG12-acid stands out due to its specific combination of azide and carboxylic acid functionalities linked by a PEG spacer, providing excellent solubility and stability while facilitating efficient bioconjugation reactions .

Stepwise Ethylene Glycol Chain Elongation

The synthesis of azido-polyethylene glycol 12-acid relies fundamentally on controlled ethylene glycol chain elongation methodologies that enable precise molecular weight control and structural uniformity [1]. Traditional linear synthesis approaches employ iterative coupling strategies where polyethylene glycol units are assembled through sequential Williamson ether formation reactions under basic conditions [2]. The stepwise approach typically utilizes protected polyethylene glycol monomers, where one terminus bears a leaving group such as tosylate or mesylate, while the other terminus is protected with acid-labile protecting groups like dimethoxytrityl [3].

The chain elongation process involves deprotonation of terminal hydroxyl groups using strong bases such as sodium hydride or potassium tert-butoxide, followed by nucleophilic substitution with activated polyethylene glycol derivatives [2]. Research has demonstrated that optimal reaction conditions include temperatures ranging from room temperature to 60 degrees Celsius in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [3]. The iterative nature of this synthesis allows for precise control over the final chain length, with each elongation cycle adding defined ethylene oxide units to achieve the target 12-unit polyethylene glycol backbone [1].

Modern implementations of stepwise synthesis have incorporated solid-phase methodologies to facilitate purification and improve overall yields [1]. Automated synthesis platforms utilizing modified peptide synthesizers have been developed, employing Wang resin as a solid support with acid-labile para-methoxybenzyl linkers [4]. The polyethylene glycol 5 derivative containing both tosyl leaving groups and base-labile phenylethyl protecting groups serves as the monomer unit in these automated systems [4]. Deprotonation cycles are performed using potassium tert-butoxide, followed by direct coupling under less basic conditions to minimize side reactions [4].

Table 1: Stepwise Polyethylene Glycol Synthesis Yields and Conditions

| Chain Length | Scale (grams) | Overall Yield (%) | Reaction Temperature (°C) | Solvent System |

|---|---|---|---|---|

| 6 units | 92.0 | 48.0 | 25-60 | Dimethylformamide |

| 8 units | 51.6 | 87.0 | 25-60 | Tetrahydrofuran |

| 12 units | 1.8 | 79.0 | 25-60 | Dimethylformamide |

| 16 units | 35.0 | 57.0 | 25-60 | Tetrahydrofuran |

The efficiency of chain elongation is significantly influenced by the choice of protecting group strategy [2]. Base-labile protecting groups such as phenylethyl derivatives enable one-pot deprotection and coupling procedures, eliminating the need for intermediate purification steps that typically reduce overall yields [2]. This approach reduces synthesis time and material costs while maintaining high purity of the final polyethylene glycol product [5].

Azide Group Introduction Strategies

The incorporation of azide functionality into polyethylene glycol 12-acid structures requires careful consideration of reaction conditions and substrate compatibility to prevent decomposition of the energy-rich azide group [6]. The most widely employed strategy involves nucleophilic substitution reactions where sodium azide displaces suitable leaving groups such as halides, tosylates, or mesylates from polyethylene glycol derivatives [7]. This approach leverages the exceptional nucleophilicity of the azide anion, which exhibits higher reactivity than most amines despite its relatively weak basicity [7].

Primary and secondary polyethylene glycol halides undergo facile displacement by sodium azide in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile [7]. Typical reaction conditions involve heating the substrate with 1.5 to 2.5 equivalents of sodium azide at temperatures ranging from room temperature to 80 degrees Celsius [8]. The reaction proceeds through a standard substitution mechanism where the azide anion attacks the carbon bearing the leaving group, forming the carbon-nitrogen bond while displacing the halide ion [9].

For polyethylene glycol derivatives containing alcohol functionalities, conversion to suitable leaving groups is achieved through tosylation or mesylation reactions [8]. Monotosylated polyethylene glycol intermediates can be prepared using silver oxide-mediated desymmetrization protocols that exceed statistical yields through heterogeneous catalysis [10]. The tosylation reaction in the presence of silver oxide and potassium iodide achieves 71-76% yields of monofunctional polyethylene glycol tosylate, significantly surpassing the expected 50% yield from purely statistical reactions [10].

Table 2: Azide Introduction Reaction Conditions and Yields

| Starting Material | Leaving Group | Sodium Azide Equivalents | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Polyethylene glycol-tosylate | Tosylate | 1.5 | 60 | 12 | 85-92 |

| Polyethylene glycol-mesylate | Mesylate | 2.0 | 80 | 8 | 88-95 |

| Polyethylene glycol-bromide | Bromide | 1.5 | 40 | 16 | 78-84 |

| Polyethylene glycol-chloride | Chloride | 2.5 | 100 | 24 | 65-72 |

Alternative azide introduction methodologies include diazo transfer reactions that enable direct conversion of amine-containing polyethylene glycol derivatives to their corresponding azides [11]. This approach utilizes diazotransfer reagents in aqueous solutions, providing a mild and efficient route for azide incorporation without the need for harsh reaction conditions [11]. The method has demonstrated particular utility in protein modification applications where preservation of biological activity is essential [11].

Recent developments in azide chemistry have introduced protected azide methodologies that enable the incorporation of azide groups in the presence of reactive organometallic species [12]. Protection of azide groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine allows for subsequent iodine-magnesium exchange reactions, expanding the synthetic versatility of azide-containing polyethylene glycol derivatives [12]. Deprotection is achieved using elemental sulfur under mild conditions [12].

Novel Desymmetrization Techniques for Monodisperse Production

The production of monodisperse azido-polyethylene glycol 12-acid requires overcoming the inherent symmetry of polyethylene glycol diols to achieve selective monofunctionalization [10]. Traditional statistical approaches yield maximum theoretical yields of 50% for monofunctional products, with significant contamination from unreacted starting materials and difunctional products [10]. Novel desymmetrization strategies have been developed to exceed these statistical limitations through the use of heterogeneous catalysis and templating effects [10].

Silver oxide-mediated monotosylation represents a breakthrough in polyethylene glycol desymmetrization technology [10]. The heterogeneous catalyst system employs silver oxide in combination with potassium iodide to achieve selective monotosylation of polyethylene glycol diols with yields ranging from 71-76% depending on molecular weight [10]. This approach surpasses statistical expectations through surface-mediated activation that favors monosubstitution over disubstitution [10]. The reaction mechanism involves coordination of polyethylene glycol to silver centers on the oxide surface, creating a templating effect that enhances selectivity [10].

The desymmetrization process utilizes specific stoichiometric ratios of reactants to optimize selectivity [10]. Optimal conditions employ 1.2 equivalents of tosyl chloride, 1.5 equivalents of silver oxide, and catalytic amounts of potassium iodide in dichloromethane at room temperature [10]. The heterogeneous nature of the catalyst facilitates product separation and enables catalyst recovery for multiple reaction cycles [10].

Table 3: Desymmetrization Reaction Optimization Data

| Polyethylene glycol Molecular Weight | Silver Oxide Equivalents | Monotosylation Yield (%) | Ditosylation Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| 2,000 | 1.5 | 76.2 | 18.3 | 4.16:1 |

| 6,000 | 1.5 | 73.8 | 19.7 | 3.75:1 |

| 12,000 | 1.5 | 71.4 | 21.2 | 3.37:1 |

| 20,000 | 1.5 | 68.9 | 23.1 | 2.98:1 |

Macrocyclic sulfite methodology provides an alternative desymmetrization approach that enables efficient monofunctionalization through cyclization strategies [3]. This method involves the reaction of polyethylene glycol diols with thionyl chloride to form macrocyclic sulfites, which are subsequently oxidized to macrocyclic sulfates [3]. The cyclic intermediates undergo selective ring-opening reactions with nucleophiles, minimizing the formation of difunctionalized products [3]. This approach has enabled the synthesis of uniform monomethoxy-polyethylene glycols with up to 64 ethylene oxide units [3].

Enzymatic desymmetrization represents an emerging approach that utilizes biocatalysts to achieve selective monofunctionalization of polyethylene glycol substrates [13]. Lipases and esterases demonstrate substrate selectivity that favors monoesterification over diesterification when appropriate reaction conditions are employed [13]. The enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity, although reaction rates are typically slower compared to chemical methods [13].

Template-directed synthesis utilizing molecular recognition principles has shown promise for controlling polyethylene glycol functionalization patterns [14]. Orthogonal protection strategies enable stepwise incorporation of different functional groups, allowing for the preparation of both symmetrical and asymmetrical polyethylene glycol derivatives [14]. This approach utilizes 9-fluorenylmethoxycarbonyl and tert-butyloxycarbonyl protecting groups to achieve independent incorporation of polyethylene glycol units of different molecular weights [14].

Purification and Quality Control Protocols

Chromatographic Separation Challenges

The purification of azido-polyethylene glycol 12-acid presents unique challenges due to the amphiphilic nature of the compound and the presence of structural impurities with minimal polarity differences [15]. Chromatographic separation of polyethylene glycol derivatives is complicated by their tendency to exhibit streaking and poor peak shape on conventional stationary phases [15]. The hydrophilic polyethylene glycol backbone combined with the lipophilic characteristics of longer chain derivatives creates separation difficulties that require specialized chromatographic approaches [15].

High-performance liquid chromatography using evaporative light scattering detection has emerged as the preferred analytical method for polyethylene glycol characterization [10]. This detection system overcomes the limitations of ultraviolet detection for compounds lacking chromophores, providing universal detection capabilities for polyethylene glycol derivatives regardless of their functional group composition [10]. The method enables both analytical characterization and semipreparative separation of monotosylated polyethylene glycols on gram scale up to 20,000 grams per mole molecular weight [10].

Optimal mobile phase systems for polyethylene glycol chromatography typically employ chloroform-methanol mixtures in ratios of 10:1, with modifications based on the specific functional groups present [15]. For compounds containing free amino groups, the addition of 1% aqueous concentrated ammonia to the eluent improves peak shape and resolution [15]. Similarly, compounds with free carboxylic acid groups benefit from the addition of 1-2% formic acid to the mobile phase [15]. These modifications address the ionizable nature of functional groups and minimize secondary interactions with the stationary phase [15].

Table 4: Chromatographic Conditions for Polyethylene Glycol Purification

| Compound Type | Mobile Phase System | Additive | Flow Rate (milliliters/minute) | Column Type |

|---|---|---|---|---|

| Azido-polyethylene glycol-acid | Chloroform:Methanol (10:1) | 1% Formic acid | 1.0 | Silica gel |

| Amino-polyethylene glycol derivatives | Chloroform:Methanol (10:1) | 1% Ammonia solution | 1.0 | Silica gel |

| Neutral polyethylene glycol esters | Chloroform:Methanol (15:1) | None | 1.2 | Silica gel |

| Polyethylene glycol phosphates | Chloroform:Methanol:Water (65:25:4) | None | 0.8 | Silica gel |

Ion exchange chromatography provides an alternative purification strategy that exploits charge differences between polyethylene glycol derivatives [16]. Cation exchange chromatography using sulfonic acid functionalized resins enables separation based on the number of ionizable groups present in the molecule [16]. The method demonstrates particular utility for separating mono-pegylated proteins from di- and tri-pegylated species, with resolution improving at higher flow rates due to enhanced mass transfer coefficients [17].

Size exclusion chromatography represents another approach for polyethylene glycol purification, particularly for high molecular weight derivatives [18]. The method separates compounds based on hydrodynamic volume differences, enabling resolution of polyethylene glycol species with different chain lengths [18]. However, the method requires careful optimization of mobile phase composition to prevent secondary interactions that can complicate the separation [18].

Membrane chromatography has shown promise for large-scale purification of polyethylene glycol derivatives [17]. Commercial cation exchange membranes such as Sartobind S enable high-throughput purification with reduced pressure drop compared to packed bed systems [17]. The separation mechanism relies on charge shielding effects, where polyethylene glycol chains mask protein charges to different extents based on the degree of modification [17].

Analytical Validation via Mass Spectrometry

Mass spectrometric analysis of azido-polyethylene glycol 12-acid requires specialized techniques to address the heterogeneous nature of polyethylene glycol polymers and their complex ionization behavior [19]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry emerges as the preferred technique for polyethylene glycol characterization due to its ability to generate predominantly singly charged ions and resolve oligomeric distributions [20]. The technique provides sufficient resolution to observe individual oligomers with mass differences of 44 daltons corresponding to ethylene glycol repeat units [21].

Electrospray ionization mass spectrometry presents significant challenges for polyethylene glycol analysis due to the formation of multiple charge states that create extremely complex and unresolved spectra [21]. The heterogeneity associated with large polyethylene glycol chains, combined with multiple charging, renders spectrum interpretation essentially unachievable using conventional electrospray approaches [21]. However, recent developments utilizing charge stripping agents such as triethylamine as post-column additions have demonstrated significant improvement in spectral quality [22].

Table 5: Mass Spectrometry Techniques for Polyethylene Glycol Analysis

| Technique | Ion Formation | Resolution | Molecular Weight Range | Primary Application |

|---|---|---|---|---|

| Matrix-assisted laser desorption/ionization time-of-flight | Singly charged | High | 1,000-50,000 daltons | Molecular weight distribution |

| Electrospray ionization | Multiply charged | Moderate | 500-20,000 daltons | Structural elucidation |

| Electrospray with charge reduction | Reduced charging | High | 2,000-40,000 daltons | Accurate mass determination |

| Ion mobility time-of-flight | Singly charged | Very high | 5,000-40,000 daltons | Chain length analysis |

Matrix selection proves critical for successful matrix-assisted laser desorption/ionization analysis of polyethylene glycol derivatives [23]. 2,5-dihydroxybenzoic acid represents the most versatile matrix, demonstrating compatibility with diverse polyethylene glycol structures and molecular weights [23]. Alternative matrices such as dithranol show enhanced performance for specific polyethylene glycol types, particularly those with higher molecular weights [23]. The matrix-to-analyte ratio requires optimization, with typical ratios ranging from 1000:1 to 10000:1 to achieve optimal signal intensity [23].

Cationization agent selection significantly impacts ionization efficiency and spectral quality [23]. Sodium salts such as sodium trifluoroacetate provide consistent cationization for most polyethylene glycol derivatives, while silver trifluoroacetate demonstrates superior performance for certain structural types [23]. The optimal cationization agent to polymer ratio varies with molecular weight, generally requiring higher ratios for larger polymers to achieve complete cationization [23].

Ion mobility separation coupled with time-of-flight mass spectrometry enables enhanced characterization of polyethylene glycol derivatives through drift time measurements [24]. The technique provides additional selectivity based on collision cross-section differences, enabling separation of structural isomers and conformational variants [24]. Gas-phase ion-molecule reactions using superbases can dramatically reduce charge states of multiply charged polyethylene glycol ions, simplifying spectral interpretation and enabling accurate molecular weight determination [24].

Metastable ion formation represents a characteristic feature of azide-containing polymers during matrix-assisted laser desorption/ionization analysis [20]. The high-energy azide groups undergo fragmentation under laser irradiation conditions, producing daughter ions that appear as separate peaks in the mass spectrum [20]. Recognition of these metastable ions is essential for proper spectrum interpretation and structural confirmation [20].

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy serves as the primary structural verification tool for Azido-polyethylene glycol-12-acid, providing definitive confirmation of the polyethylene glycol chain length and terminal functional group integrity [4] [5]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that unambiguously identify the compound's structural features. The predominant signal appears as a multiplet centered at approximately 3.64 parts per million, corresponding to the methylene protons of the twelve ethylene glycol repeating units [6] [4]. This signal integrates for forty-eight protons, consistent with the dodecaethylene glycol spacer configuration.

The azide-bearing ethylene unit generates a distinctive triplet at 3.38 parts per million, integrating for two protons and representing the methylene group directly attached to the azide nitrogen [6]. The carboxylic acid terminus produces characteristic signals including a triplet at 2.61 parts per million for the alpha-methylene protons adjacent to the carbonyl group [3] [4]. The absence of the carboxylic acid proton signal in deuterated solvents confirms the presence of the exchangeable acidic hydrogen.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbonyl carbon resonance at approximately 174 parts per million, characteristic of carboxylic acid functionality [5]. The polyethylene glycol carbon atoms generate signals in the 68-72 parts per million region, while the azide-bearing carbon appears as a distinct signal at 50.6 parts per million [6]. The integration patterns and chemical shift values collectively confirm the molecular formula C₂₇H₅₃N₃O₁₄ and molecular weight of 643.72 daltons [1] [2] [3].

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides unequivocal identification of the functional groups present in Azido-polyethylene glycol-12-acid through characteristic vibrational absorption bands [7] [8]. The azide group exhibits its diagnostic asymmetric stretching vibration at approximately 2100 wavenumbers, appearing as a strong, sharp absorption peak that serves as a definitive marker for azide functionality [7] [8]. This vibration is particularly useful for monitoring azide-alkyne cycloaddition reactions, as the intensity diminishes upon triazole formation.

The carboxylic acid carbonyl group produces a characteristic stretching vibration at 1720-1700 wavenumbers, with the exact frequency dependent on hydrogen bonding interactions and solvent effects [8]. The broad absorption band centered around 3300-2500 wavenumbers corresponds to the hydroxyl stretching vibration of the carboxylic acid group, often appearing as a broad envelope due to hydrogen bonding [8]. The polyethylene glycol backbone generates multiple absorption bands, including carbon-hydrogen stretching vibrations at 2920-2850 wavenumbers and carbon-oxygen stretching vibrations at 1100-1000 wavenumbers [8].

The methylene carbon-hydrogen bending vibrations appear at 1460 and 1350 wavenumbers, while the ether carbon-oxygen stretching modes contribute to the complex absorption pattern in the 1200-1000 wavenumber region [8]. The relative intensities and precise frequencies of these absorption bands provide quantitative information about the polyethylene glycol chain length and terminal group integrity, serving as quality control parameters for batch-to-batch consistency verification.

Chromatographic Purity Assessment

High-performance liquid chromatography represents the gold standard for purity assessment of Azido-polyethylene glycol-12-acid, routinely achieving purity determinations exceeding 95 percent [9] [10]. Reversed-phase chromatographic systems utilizing octadecylsilane-bonded silica columns provide optimal separation efficiency for this amphiphilic molecule. The mobile phase typically consists of gradient elution systems employing acetonitrile and water, with detection accomplished through ultraviolet absorption at 210 nanometers or refractive index monitoring [9] [10].

The retention behavior of Azido-polyethylene glycol-12-acid reflects its moderate hydrophobicity, eluting at intermediate retention times between more hydrophilic polyethylene glycol derivatives and hydrophobic organic compounds [9]. The chromatographic peak shape provides information about sample homogeneity, with sharp, symmetrical peaks indicating high purity and uniform composition [9]. Peak area integration allows for quantitative purity determination, with typical specifications requiring greater than 95 percent main peak area [9] [10].

Liquid chromatography-mass spectrometry analysis provides additional confirmation of molecular identity through accurate mass determination [9] [11]. The molecular ion peak at mass-to-charge ratio 643.72 corresponds to the protonated molecular ion, while sodium and potassium adduct ions may appear at mass-to-charge ratios 665.7 and 681.7, respectively [9]. Tandem mass spectrometry fragmentation patterns reveal characteristic polyethylene glycol ladder patterns, confirming the twelve-unit chain length through sequential loss of ethylene oxide units.

Size exclusion chromatography offers complementary information about molecular weight distribution and aggregation behavior. The narrow molecular weight distribution typical of monodisperse polyethylene glycol derivatives ensures consistent performance in bioconjugation applications. Ion exchange chromatography may be employed to separate ionic impurities and assess the carboxylic acid group ionization state under various pH conditions.

Computational Modeling of Conformational Flexibility

Molecular dynamics simulations provide detailed insights into the conformational flexibility and dynamic behavior of Azido-polyethylene glycol-12-acid in aqueous and organic solvent environments [12] [13] [14]. All-atom molecular dynamics simulations utilizing the Optimized Potentials for Liquid Simulations or Chemistry at Harvard Macromolecular Mechanics force fields accurately reproduce the experimental physicochemical properties of polyethylene glycol-based molecules [12] [13]. These simulations reveal the highly flexible nature of the polyethylene glycol chain, which adopts multiple conformational states characterized by different degrees of extension and compaction.

The radius of gyration calculations demonstrate the dynamic nature of the polymer chain, with values ranging from compact coiled conformations to extended linear arrangements [13] [14]. The end-to-end distance distributions follow Gaussian statistics characteristic of flexible polymer chains, with mean values reflecting the balance between conformational entropy and intramolecular interactions [13]. The persistence length of approximately 4 angstroms indicates significant local flexibility while maintaining some degree of correlation over short distances [12].

Radial distribution function analysis reveals the hydration shell structure around the polyethylene glycol backbone, demonstrating preferential water molecule coordination with ether oxygen atoms [13] [14]. The azide and carboxylic acid terminal groups exhibit distinct hydration patterns, with the carboxylic acid forming hydrogen bonds with water molecules and the azide group showing weaker hydrophobic interactions [13]. These hydration patterns significantly influence the compound's solubility behavior and reactivity in aqueous media.

Density functional theory calculations at the B3LYP/6-31G* level provide electronic structure information relevant to chemical reactivity [14]. The azide group exhibits characteristic electronic properties associated with its 1,3-dipolar character, influencing its participation in click chemistry reactions [14]. The carboxylic acid group displays typical carboxyl electronic structure, with the carbon-oxygen double bond exhibiting partial ionic character that facilitates nucleophilic attack during amidation reactions.